molecular formula C8H9F3N2 B1438168 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine CAS No. 1152588-11-8

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine

Cat. No. B1438168
CAS RN: 1152588-11-8
M. Wt: 190.17 g/mol
InChI Key: AWZXCDPZJIKNJD-UHFFFAOYSA-N
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Description

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine, also known as 1,3-diaminotrifluoroethylbenzene, is an organic compound that has a wide range of applications in the scientific research field. It has been studied for its potential in a variety of areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Synthesis and Properties of Soluble Polyimides

Researchers have synthesized new fluorinated diamine monomers, including isomers of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine, to create organosoluble polyimides. These polyimides exhibit enhanced properties like solubility, thermal stability, and gas permeability, making them suitable for industrial applications (Qiu et al., 2006).

Development of Fluorinated Poly(ether imide)s

Similar research has been conducted to synthesize fluorinated diamine monomers for creating poly(ether imide)s. These materials show high thermal stability and optical transparency, which can be valuable in electronics and optoelectronics (Liu et al., 2008).

Novel Fluorinated Polyimides

Innovative fluorinated polyimides derived from diamine monomers like 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine have been created. These polyimides are notable for their solubility in organic solvents and high thermal stability, making them suitable for advanced materials applications (Banerjee et al., 2003).

Fluorescent Receptor for Metal Ion Detection

Research has also been conducted on developing fluorescence-quenching chemosensors using derivatives of benzene-1,2-diamine, a structurally related compound. These chemosensors can detect metal ions like Ni2+ and Cu2+ at nanomolar concentrations, which is significant for environmental monitoring (Pawar et al., 2015).

Applications in Corrosion Inhibition

Compounds like N1,N1′-(1,4-phenylene)bis(N4-benzylidenebenzene-1,4-diamine), which share structural similarity with 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine, have been evaluated as corrosion inhibitors for mild steel. This application is crucial for industrial maintenance and longevity (Singh & Quraishi, 2016).

Thermodynamic and Kinetic Studies

Research involving benzene-1,3-diamine derivatives has explored the thermodynamics and kinetics of reactions involving platinum centers. Such studies are vital for understanding complex chemical reactions and developing new catalytic processes (Hofmann & Eldik, 2003).

properties

IUPAC Name

3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZXCDPZJIKNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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